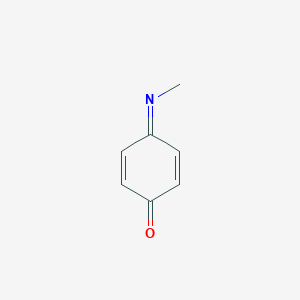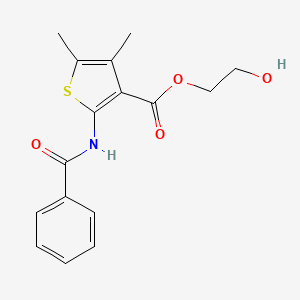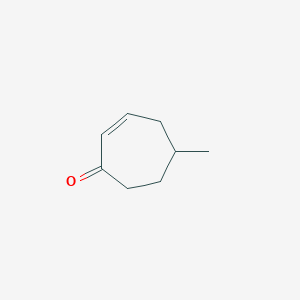
N-(8-Chlorocyclooct-4-en-1-ylidene)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(8-Chlorocyclooct-4-en-1-ylidene)hydroxylamine is an organic compound characterized by the presence of a chlorinated cyclooctene ring and a hydroxylamine functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-Chlorocyclooct-4-en-1-ylidene)hydroxylamine typically involves the chlorination of cyclooctene followed by the introduction of the hydroxylamine group. One common method includes the following steps:
Chlorination of Cyclooctene: Cyclooctene is reacted with chlorine gas in the presence of a catalyst such as iron(III) chloride to produce 8-chlorocyclooctene.
Formation of Hydroxylamine Derivative: The 8-chlorocyclooctene is then treated with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(8-Chlorocyclooct-4-en-1-ylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The chlorine atom in the cyclooctene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted cyclooctene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(8-Chlorocyclooct-4-en-1-ylidene)hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which N-(8-Chlorocyclooct-4-en-1-ylidene)hydroxylamine exerts its effects involves interactions with molecular targets such as enzymes and proteins. The hydroxylamine group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the compound’s structural features allow it to interact with cellular membranes and other biomolecules, influencing various biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Cyclooct-4-en-1-ylidene)hydroxylamine: Lacks the chlorine atom, resulting in different reactivity and biological activity.
N-(8-Bromocyclooct-4-en-1-ylidene)hydroxylamine: Contains a bromine atom instead of chlorine, which can affect its chemical properties and applications.
N-(8-Chlorocyclooct-4-en-1-ylidene)amine: Similar structure but lacks the hydroxylamine group, leading to different chemical behavior and uses.
Uniqueness
N-(8-Chlorocyclooct-4-en-1-ylidene)hydroxylamine is unique due to the presence of both the chlorinated cyclooctene ring and the hydroxylamine functional group. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Propriétés
Numéro CAS |
72193-44-3 |
|---|---|
Formule moléculaire |
C8H12ClNO |
Poids moléculaire |
173.64 g/mol |
Nom IUPAC |
N-(8-chlorocyclooct-4-en-1-ylidene)hydroxylamine |
InChI |
InChI=1S/C8H12ClNO/c9-7-5-3-1-2-4-6-8(7)10-11/h1-2,7,11H,3-6H2 |
Clé InChI |
WJVRFWPAMYXUHX-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(=NO)CCC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



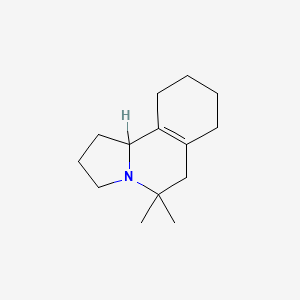
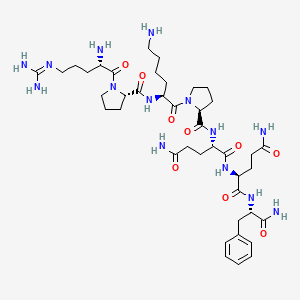
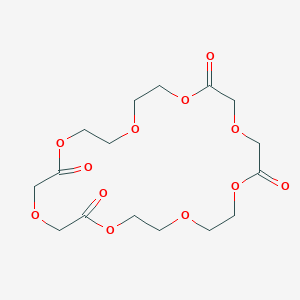
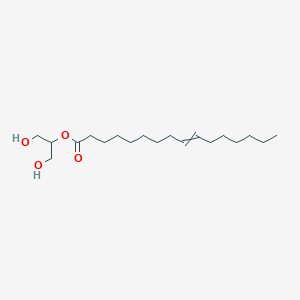
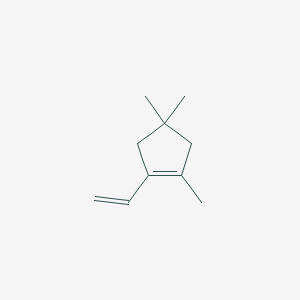
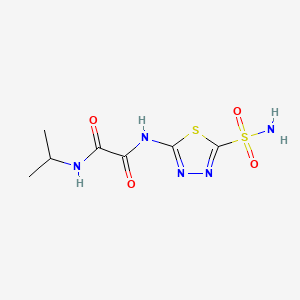


![3-Chloropyrazino[2,3-F]quinoxaline](/img/structure/B14454845.png)
![N-[3-(Dimethylamino)-2,2-dimethylpropyl]-3-hydroxypropanamide](/img/structure/B14454851.png)
